Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane
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Overview
Description
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes an ethynyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable alkyne with an epoxide in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides and diols, while reduction can produce alkanes.
Scientific Research Applications
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane: shares similarities with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of an ethynyl group and an oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C7H8O |
---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
(1R,5S)-6-ethynyl-3-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H8O/c1-2-5-6-3-8-4-7(5)6/h1,5-7H,3-4H2/t5?,6-,7+ |
InChI Key |
PXHPTQXRTGMFMH-DGUCWDHESA-N |
Isomeric SMILES |
C#CC1[C@H]2[C@@H]1COC2 |
Canonical SMILES |
C#CC1C2C1COC2 |
Origin of Product |
United States |
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